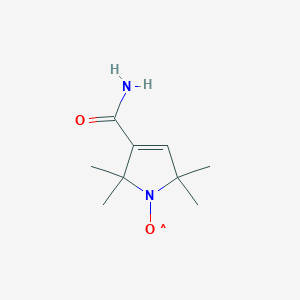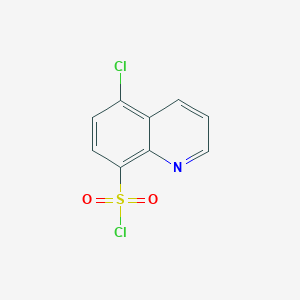
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-
Overview
Description
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-: is a nitroxide radical compound known for its high reactivity and stability. It is widely used as a spin-label in various scientific studies, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a pyrroline ring with carbamoyl and tetramethyl substituents, making it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy and other applications .
Mechanism of Action
Mode of Action
The compound, also known as a nitroxide radical, is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . It interacts with its targets by influencing the spin states, which can result in changes in the magnetic properties of the system.
Pharmacokinetics
It is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- has been used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . It interacts with various biomolecules in this process, although the specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources .
Cellular Effects
It has been used as a nitroxide imaging probe applicable for EPR imaging of brain diseases in animal models .
Molecular Mechanism
It is known to be involved in the simulation of Overhauser dynamic nuclear polarization signal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- typically involves the following steps:
Starting Material: The synthesis begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Oxidation: The carboxamide is oxidized to form the corresponding nitroxide radical. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to oxidation reactions in industrial reactors.
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitroxide derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine under specific conditions.
Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, ascorbic acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of different nitroxide derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted nitroxide radicals
Scientific Research Applications
Chemistry:
Spin Labeling: Used as a spin-label in EPR spectroscopy to study molecular dynamics and interactions.
Polymer Chemistry: Utilized in the synthesis of nitroxide-based polyethers with charge transport properties
Biology:
Biological Imaging: Employed as a spin probe for imaging brain diseases in animal models using EPR imaging.
Medicine:
Drug Development: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.
Industry:
Comparison with Similar Compounds
- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
- 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl free radical
Uniqueness:
- Stability: 3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- is highly stable compared to other nitroxide radicals.
- Reactivity: It exhibits high reactivity, making it suitable for various chemical and biological applications.
- Versatility: The compound’s unique structure allows it to participate in a wide range of reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXOTWPDUBXCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275748 | |
| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3229-73-0, 65594-24-3 | |
| Record name | NSC152271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy interact with proteins and what information can we gain from this interaction?
A1: 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a nitroxide spin label, can interact with proteins through non-covalent interactions. These interactions can involve the nitroxide radical associating with functional groups present in both heme and non-heme proteins. [] This interaction allows researchers to use Electron Paramagnetic Resonance (EPR) spectroscopy to study the protein's dynamics and environment. For instance, the rotational correlation time of the spin label, which can be determined from EPR spectra analysis, provides insights into the protein's molecular motion and how it is influenced by factors like pH. []
Q2: How does pH affect the interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins?
A2: The interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins is sensitive to pH changes. Electrostatic interactions and hydrogen bonding between the spin label and the protein are affected by the ionization state of amino acid residues, which is dependent on pH. [] This influence of pH on the interaction is reflected in the rotational correlation time of the spin label, providing valuable information about the protein's dynamic behavior under different pH conditions. []
Q3: Can 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy be used to study the location of molecules within micelles?
A3: Yes, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has been used as a quencher in fluorescence quenching studies to investigate the location of fluorescent probes within sodium dodecyl sulfate micelles. [] By analyzing the quenching efficiency, researchers can determine the partition coefficient of the quencher and gain insights into the relative location of the fluorescent probes within the micellar structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)







